molecular formula C18H21FN4O2S B2801640 5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008248-04-1

5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2801640
CAS RN: 1008248-04-1
M. Wt: 376.45
InChI Key: ZONACRCSPZISRT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a morpholine ring, a thiazole ring, and a triazole ring . These types of compounds are often used in pharmaceuticals and other chemical applications .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The morpholine, thiazole, and triazole rings each contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the morpholine ring could influence its solubility and reactivity .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities of Derivatives : Novel derivatives of 1,2,4-triazole, including compounds similar to the one you're interested in, have been synthesized and tested for antimicrobial activities. Some of these compounds exhibit good to moderate activities against various microorganisms (Bektaş et al., 2007).

  • Investigation of Molecular Structure and Properties : Research into the molecular structure, vibrational analysis, and thermodynamic properties of similar compounds has been conducted to understand their potential applications in fields like antimicrobials (Medetalibeyoğlu et al., 2019).

Antitumor Activities

  • Synthesis and Antitumor Activity Studies : Certain 1,2,4-triazole derivatives with structural similarities have been synthesized and tested for antitumor activity, showing moderate to excellent growth inhibition against various cancer cell lines (Bhat et al., 2009).

Chemical Synthesis

  • Novel Synthetic Methods : Research has been conducted on the synthesis of thiazolopyrimidines and related structures, showcasing the diverse potential of these compounds in chemical synthesis (Said et al., 2004).

  • Structural Analyses and Synthesis : Studies focus on the structural determination and synthesis of various 1,2,4-triazole derivatives, which are essential for understanding their potential applications (Gündoğdu et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the target of the drug .

Future Directions

The future directions for this compound would likely depend on its applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-10-8-22(9-11(2)25-10)15(13-4-6-14(19)7-5-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONACRCSPZISRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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